molecular formula C16H11ClN2O B5747331 2-Chloro-N-quinolin-5-yl-benzamide

2-Chloro-N-quinolin-5-yl-benzamide

Cat. No.: B5747331
M. Wt: 282.72 g/mol
InChI Key: PSVMJGYZQLPLNM-UHFFFAOYSA-N
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Description

2-Chloro-N-quinolin-5-yl-benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-quinolin-5-yl-benzamide typically involves the reaction of 2-chloroaniline with quinoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-quinolin-5-yl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-N-quinolin-5-yl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and reduce the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
  • 4-Hydroxy-2-quinolones
  • N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

Uniqueness

2-Chloro-N-quinolin-5-yl-benzamide stands out due to its specific substitution pattern and the presence of both chloro and quinolinyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMJGYZQLPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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